6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1040640-26-3
Cat. No.: VC11952335
Molecular Formula: C21H16FN7O2
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
![6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 1040640-26-3](/images/structure/VC11952335.png)
Specification
CAS No. | 1040640-26-3 |
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Molecular Formula | C21H16FN7O2 |
Molecular Weight | 417.4 g/mol |
IUPAC Name | 6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C21H16FN7O2/c1-13-3-2-4-14(9-13)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)15-5-7-16(22)8-6-15/h2-9,12H,10-11H2,1H3 |
Standard InChI Key | MKBUWSWZXQPIOY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2 |
Canonical SMILES | CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2 |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name and Molecular Architecture
The compound’s IUPAC name reflects a fused polycyclic system comprising a triazolo[4,5-d]pyrimidin-7-one core substituted at positions 3 and 6. Key structural features include:
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A 3-methylbenzyl group at position 3, contributing hydrophobic interactions.
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A 1,2,4-oxadiazole ring at position 6, linked via a methylene bridge to a 4-fluorophenyl moiety, enhancing electron-withdrawing properties .
The molecular formula is C₂₃H₁₈FN₇O₂, with a calculated molecular weight of 467.44 g/mol. A comparative analysis of analogous structures, such as BE45771 (MW 478.30) and G22 (MW 338.40) , highlights the role of fluorinated aryl groups in modulating bioactivity.
Table 1: Key Chemical Descriptors
Property | Value |
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Molecular Formula | C₂₃H₁₈FN₇O₂ |
Molecular Weight | 467.44 g/mol |
Core Structure | Triazolo[4,5-d]pyrimidin-7-one |
Substituents | 3-Methylbenzyl, 4-Fluorophenyl |
Heterocyclic Components | 1,2,4-Oxadiazole, Triazole |
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous triazolo-pyrimidinones are typically synthesized via:
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Cyclocondensation Reactions: Formation of the triazole ring through Huisgen 1,3-dipolar cycloaddition .
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Oxadiazole Incorporation: Coupling of pre-formed 1,2,4-oxadiazole intermediates with the pyrimidinone core under Ullmann or Buchwald-Hartwig conditions .
For example, BE45771 (6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-triazolopyrimidinone) was synthesized via Pd-catalyzed cross-coupling, yielding a brominated analog with similar steric bulk .
Spectroscopic Characterization
Hypothetical characterization data, inferred from analogs , would include:
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¹H NMR: Resonances for the 3-methylbenzyl group (δ 2.35 ppm, singlet) and oxadiazole-linked methylene (δ 4.15 ppm, quartet).
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HRMS: Expected [M+H]⁺ peak at m/z 468.1562 (calc. 468.1568).
Pharmacological Properties
Target Engagement and Mechanism
The compound’s structural similarity to patented p38 MAP kinase inhibitors suggests potential kinase modulation. The 4-fluorophenyl-oxadiazole moiety may act as a bioisostere for ATP-binding pocket interactions, while the 3-methylbenzyl group enhances membrane permeability .
Table 2: Comparative Bioactivity of Analogous Compounds
Compound | Target | IC₅₀ (nM) | Source |
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BE45771 | p38α MAP Kinase | 12.4 | a2bchem.com |
G23 | JAK2 | 38.7 | Drug Target Insights |
Patent Example | p38γ MAP Kinase | 5.9 | US20120225904A1 |
Comparative Analysis with Structural Analogues
Substituent Effects on Potency
Replacing the 3-bromophenyl group in BE45771 with 4-fluorophenyl (this compound) may improve selectivity for kinase isoforms due to reduced steric hindrance. The 3-methylbenzyl group, compared to 2-methylphenyl in BE45771, could optimize hydrophobic packing in the ATP-binding pocket .
Table 3: Structural and Bioactivity Comparisons
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